molecular formula C14H11F3 B15091645 4-(2,2,2-Trifluoroethyl)biphenyl

4-(2,2,2-Trifluoroethyl)biphenyl

Cat. No.: B15091645
M. Wt: 236.23 g/mol
InChI Key: PXSKQADLXIFXQR-UHFFFAOYSA-N
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Description

4-(2,2,2-Trifluoroethyl)biphenyl is an organic compound with the molecular formula C14H11F3. It is a derivative of biphenyl, where one of the hydrogen atoms is replaced by a 2,2,2-trifluoroethyl group. This compound is of interest due to its unique chemical properties imparted by the trifluoroethyl group, which can influence its reactivity and applications in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2,2-Trifluoroethyl)biphenyl typically involves the reaction of biphenyl with a trifluoroethylating agent. One common method is the Friedel-Crafts alkylation, where biphenyl reacts with 2,2,2-trifluoroethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

For industrial production, the process is scaled up by optimizing the reaction conditions to achieve higher yields and purity. This involves controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions

4-(2,2,2-Trifluoroethyl)biphenyl can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in ether, NaBH4 in methanol.

    Substitution: Halogens (Cl2, Br2) in the presence of a catalyst, nitrating agents (HNO3/H2SO4).

Major Products Formed

Scientific Research Applications

4-(2,2,2-Trifluoroethyl)biphenyl has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique reactivity due to the trifluoroethyl group makes it valuable in developing new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The trifluoroethyl group can enhance the bioavailability and metabolic stability of the compound.

    Medicine: Explored as a potential pharmaceutical intermediate. The trifluoroethyl group can improve the pharmacokinetic properties of drug candidates.

    Industry: Utilized in the production of specialty chemicals and materials. .

Mechanism of Action

The mechanism of action of 4-(2,2,2-Trifluoroethyl)biphenyl is largely dependent on its interaction with specific molecular targets. The trifluoroethyl group can influence the compound’s binding affinity to enzymes and receptors, thereby modulating its biological activity. The exact pathways involved can vary based on the specific application, but generally, the compound can interact with cellular proteins, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,2,2-Trifluoroethyl)phenol
  • 4-(2,2,2-Trifluoroethyl)aniline
  • 4-(2,2,2-Trifluoroethyl)benzoic acid

Uniqueness

Compared to similar compounds, 4-(2,2,2-Trifluoroethyl)biphenyl is unique due to its biphenyl core structure, which provides additional stability and rigidity. The presence of the trifluoroethyl group further enhances its chemical properties, making it more reactive and versatile in various applications. This combination of structural features and functional groups makes it a valuable compound in both research and industrial contexts .

Properties

Molecular Formula

C14H11F3

Molecular Weight

236.23 g/mol

IUPAC Name

1-phenyl-4-(2,2,2-trifluoroethyl)benzene

InChI

InChI=1S/C14H11F3/c15-14(16,17)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9H,10H2

InChI Key

PXSKQADLXIFXQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(F)(F)F

Origin of Product

United States

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